Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl-
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Overview
Description
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a furan ring attached to a methylene group, which is further connected to a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide typically involves the condensation reaction between furan-2-carbaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of sulfonamide derivatives .
Scientific Research Applications
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential antimicrobial properties and can be used in the development of new antibiotics.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide.
4-Methylbenzenesulfonamide: Another precursor used in the synthesis.
Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.
Uniqueness
(E)-N-(furan-2-ylmethylene)-4-methylbenzenesulfonamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCOBAQWBKLPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358157 |
Source
|
Record name | Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-47-6 |
Source
|
Record name | Benzenesulfonamide, N-(2-furanylmethylene)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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